1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride
Description
1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride (CAS: 317377-34-7) is a pyridinium-based compound with the molecular formula C₁₀H₁₂ClN₃O₂ and a molecular weight of 241.68 g/mol . Its structure features a pyridinium cation linked to a 3-oxotetrahydro-1H-pyrazol-1-yl group via a ketone-containing ethyl chain.
Properties
IUPAC Name |
1-(2-pyridin-1-ium-1-ylacetyl)pyrazolidin-3-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c14-9-4-7-13(11-9)10(15)8-12-5-2-1-3-6-12;/h1-3,5-6H,4,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPAWLXDFJJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)C(=O)C[N+]2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride involves several steps. Typically, the synthetic route includes the reaction of a pyridinium salt with a pyrazolone derivative under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows for interactions with biological targets, which may lead to the design of novel therapeutic agents.
2. Catalysis
Research indicates that derivatives of pyrazole compounds can act as effective catalysts in various organic reactions. The presence of the pyridinium moiety enhances the catalytic properties of the compound, making it suitable for applications in synthetic organic chemistry.
3. Material Science
The unique properties of this compound make it a candidate for use in material science, particularly in the development of functional materials with specific electronic or optical properties.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial activity against various pathogens. The study highlighted that introducing a pyridinium group could enhance this activity, suggesting that 1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride might have similar effects .
Case Study 2: Synthesis of Novel Compounds
In another study focused on synthetic methodologies, researchers utilized this compound as a key intermediate in the synthesis of complex organic molecules. The compound facilitated multi-step reactions leading to high yields of target products .
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Bioactivity
- The imidazolium derivative (STOCK4S-33513) demonstrates protein synthesis inhibition, attributed to its bulky aromatic substituents (phenoxyphenyl and tolyl groups), which may facilitate interactions with ribosomal targets . In contrast, the target compound’s pyrazolyl group could favor hydrogen bonding but lacks evidence of similar bioactivity.
Lipophilicity and Solubility
- The long octadecyl chain in 1-[2-Oxo-2-[[2-[(1-oxooctadecyl)oxy]ethyl]amino]ethyl]pyridinium chloride (CAS: 14492-68-3) increases its LogP value, suggesting high membrane permeability but poor aqueous solubility . The target compound’s smaller size and polar pyrazolyl group likely enhance solubility in polar solvents.
Stability and Reactivity
- The morpholine-containing derivative (C₁₈H₁₈N₄O₃S) benefits from the electron-withdrawing phenylsulfonyl group , which stabilizes the molecule against hydrolysis . The target compound’s pyrazolyl group may confer rigidity but could be prone to metabolic degradation.
Biological Activity
1-[2-oxo-2-(3-oxotetrahydro-1H-pyrazol-1-yl)ethyl]pyridinium chloride (CAS No. 317377-34-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H12ClN3O2, with a molecular weight of 241.67 g/mol. The compound features a pyridinium ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H12ClN3O2 |
| Molecular Weight | 241.67 g/mol |
| CAS Number | 317377-34-7 |
| Solubility | Soluble in water |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound may exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : The compound could interact with receptors, altering signaling pathways that regulate cellular responses.
- Antimicrobial Activity : Similar compounds have shown potential against various pathogens, suggesting a possible broad-spectrum antimicrobial action.
Antimicrobial Effects
Research has demonstrated that related pyridinium compounds exhibit significant antibacterial and antifungal properties. For example, studies on pyridinium derivatives indicate their effectiveness against Gram-positive bacteria and fungi such as Candida albicans and Aspergillus niger .
Case Studies
Several studies have explored the biological effects of compounds similar to this compound:
- Antibacterial Activity : A study evaluating the antibacterial properties of pyridinium derivatives found that certain modifications enhanced their effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Another study reported that pyridinium salts demonstrated antifungal activity against various strains, indicating potential therapeutic applications in treating fungal infections .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that related compounds exhibited selective toxicity towards cancer cell lines while sparing normal cells, highlighting their potential as anticancer agents .
Research Findings
Recent research has focused on synthesizing novel derivatives of pyridinium compounds to enhance their biological activity. For instance, compounds with modified side chains have shown improved potency against specific microbial strains and cancer cells.
Table of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of growth |
| Antifungal | Candida albicans | Reduced viability |
| Cytotoxicity | Cancer cell lines | Induction of apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
